molecular formula C16H27BrN2O B1675314 Lidocaine N-ethyl bromide CAS No. 21306-56-9

Lidocaine N-ethyl bromide

Cat. No. B1675314
CAS RN: 21306-56-9
M. Wt: 263.4 g/mol
InChI Key: DLHMKHREUTXMCH-UHFFFAOYSA-N
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Description

Lidocaine N-ethyl bromide is a quaternary derivative of lidocaine . It is not membrane permeable and is known to block both fast Na+ dependent action potentials and voltage-dependent, non-inactivating Na+ conductance .


Molecular Structure Analysis

The empirical formula of Lidocaine N-ethyl bromide is C16H27BrN2O . The SMILES string representation is [Br-].CCN+(CC)CC(=O)Nc1c©cccc1C .

Scientific Research Applications

1. Targeted Analgesia in Nociceptive Sensory Neurons

Lidocaine N-ethyl bromide, referred to as QX-314, is being researched for its ability to selectively target nociceptive sensory neurons. This is achieved by co-administering QX-314 with a TRPV1 agonist, aiming for long-lasting local analgesia. This method, which uses lidocaine as the TRPV1 agonist, shows potential for clinical use due to its activation of TRPV1 at clinical doses (Roberson et al., 2011).

2. Impact on Alveolar Fluid Clearance

A study on rats indicated that lidocaine, including its derivative QX-314 (lidocaine N-ethyl bromide quaternary salt), can affect alveolar fluid clearance. Intravenous administration of QX-314 decreased alveolar fluid clearance by 50%, an effect that could have significant clinical implications, especially in patients with cardiac disease or during perioperative periods (Laffon et al., 2002).

3. Effects on Pain and Itch

Lidocaine N-ethyl bromide has been studied for its effects on pain and itch, using models such as formalin-induced nociception and kappa opioid antagonist-induced scratching in mice. The compound was found to antagonize both pain and itch behaviors and prevented c-fos expression, a marker of neuronal activation, induced by these stimuli. This suggests potential antipruritic properties of lidocaine, encouraging further clinical testing against pruritic states (Inan et al., 2009).

4. Involvement in Differential Nerve Block

The application of lidocaine N-ethyl bromide in combination with other local anesthetics, like bupivacaine, is being explored for producing differential nerve block. This involves screening local anesthetics for their ability to activate TRP channels and characterizing the nerve block obtained when combined with QX-314 (Brenneis et al., 2014).

5. Role in Enhancing Nerve Blockade

The effects of liposomes on extending sciatic nerve blockade of N-ethyl Bromide of Lidocaine (QX-314) in rats have been investigated. Anionic liposomes were found to significantly prolong the duration of sensory and motor blocks of QX-314, indicating a potential approach for improving postoperative pain management (Yin et al., 2016).

Safety And Hazards

Lidocaine N-ethyl bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Lidocaine N-ethyl bromide has been used in research to selectively target nociceptive sensory neurons through the large-pore transient receptor potential cation channel subfamily V (TRPV1) noxious heat detector channel . This strategy has potential for producing prolonged local analgesia .

properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.BrH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHMKHREUTXMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018052
Record name Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Lidocaine N-ethyl bromide

CAS RN

24003-58-5, 21306-56-9
Record name QX-314 bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lidocaine N-ethyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QX-314 BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OYF1S84EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
M Laffon, C Jayr, P Barbry, Y Wang… - The Journal of the …, 2002 - pubs.asahq.org
… To determine whether lidocaine acted predominantly on the apical or basal surface, we also used QX314, lidocaine n-ethyl bromide quaternary salt, an analog of lidocaine, which is …
Number of citations: 33 pubs.asahq.org
S Inan, NJ Dun, A Cowan - European journal of pharmacology, 2009 - Elsevier
… In the present study, we compared the effects of locally administered lidocaine N-ethyl bromide (peripherally restricted lidocaine) on pain and itch stimuli using formalin-induced …
Number of citations: 32 www.sciencedirect.com
DP Roberson, AM Binshtok, F Blasl… - British journal of …, 2011 - Wiley Online Library
… BACKGROUND AND PURPOSE We have developed a strategy to target the permanently charged lidocaine derivative lidocaine N-ethyl bromide (QX-314) selectively into nociceptive …
Number of citations: 95 bpspubs.onlinelibrary.wiley.com
RC Roveroni, CA Parada, M Cecılia, FA Veiga… - Pain, 2001 - Elsevier
… In another set of experiments, the effect on the nociceptive response of blockade of peripheral inputs was studied by the co-application of 2% lidocaine N-ethyl bromide quaternary salt (…
Number of citations: 212 www.sciencedirect.com
LY Liu-Allison, RA Hui… - Annals of Clinical & …, 1997 - Assoc Clin Scientists
… ND Lidocaine-N-ethyl bromide … For bupivacaine, lidocaine-N-ethyl bromide, mepivacaine and procainamide the cross-reactivity was greater in the presence of lidocaine. …
Number of citations: 3 www.annclinlabsci.org
MCG Oliveira, CA Parada, MCFA Veiga… - European Journal of …, 2005 - Elsevier
… Application of α,β-meATP into the TMJ region of rats produced significant nociceptive responses that were significantly reduced by the co-application of lidocaine N-ethyl bromide …
Number of citations: 83 www.sciencedirect.com
C Brenneis, K Kistner, M Puopolo, S Jo… - British journal of …, 2014 - Wiley Online Library
… Selective nociceptor fibre block is achieved by introducing the cell membrane impermeant sodium channel blocker lidocaine N-ethyl bromide (QX-314) through transient receptor …
Number of citations: 61 bpspubs.onlinelibrary.wiley.com
N Mecum, R Russell, J Havelin… - … Ophthalmology & Visual …, 2019 - iovs.arvojournals.org
… Co-administration of the topical anesthetic lidocaine N-ethyl bromide (QX-314, 0.5% w/v) and lidocaine (2% w/v) was used to examine the role of corneal afferents in producing …
Number of citations: 0 iovs.arvojournals.org
SD Logan, AE Pickering, IC Gibson… - The Journal of …, 1996 - Wiley Online Library
… The spikelets were inhibited by TTX and anaesthetics such as a-chloralose but not by the intracellular application of lidocaine N-ethyl bromide (QX-314). By stimulating the ventral roots …
Number of citations: 97 physoc.onlinelibrary.wiley.com
NA Lambert, WA Wilson - Journal of Neurophysiology, 1993 - journals.physiology.org
… The effect of THA on presynaptic GABA, receptor-mediated responses was studied in neurons perfused internally with Cs’ and lidocaine N-ethyl bromide (QX-3 14) which blocked post…
Number of citations: 55 journals.physiology.org

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